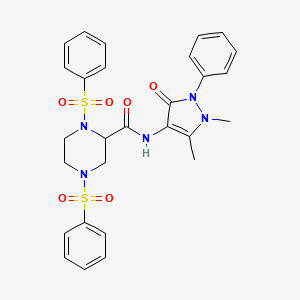![molecular formula C17H20N4O B3938398 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide
説明
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide, also known as DTQB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide as an anticancer agent involves its ability to inhibit the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation and survival. 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide inhibits CK2 activity by binding to its catalytic subunit, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In addition, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been shown to induce autophagy, a process that involves the degradation of cellular components to maintain cellular homeostasis.
実験室実験の利点と制限
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide. Additionally, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide can be used as a building block for the synthesis of new functional materials with potential applications in electronics, photonics, and energy storage.
科学的研究の応用
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been used as a fluorescent probe for detecting protein-ligand interactions. In materials science, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21(2)17-19-14-6-4-3-5-13(14)15(20-17)11-7-9-12(10-8-11)16(18)22/h7-10H,3-6H2,1-2H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXXPKATAHOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)C3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)
![4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938339.png)
![propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)
![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3938374.png)
![1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3938382.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938388.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3938396.png)

![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)
![2-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3938411.png)
